Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is classified under several categories:
This compound is primarily recognized as an intermediate in the synthesis of Gemcitabine, an important chemotherapeutic agent used in cancer treatment .
The synthesis of Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate involves several steps that typically include:
The specific parameters such as temperature and time vary based on the chosen synthetic route but typically involve moderate temperatures (around 60–80 °C) for several hours .
The molecular structure of Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate can be described as follows:
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate participates in various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds .
The mechanism of action for Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate primarily relates to its role as an intermediate in the synthesis of nucleoside analogs:
This mechanism is particularly relevant in cancer therapy where it is used to inhibit tumor growth.
Property | Value |
---|---|
Boiling Point | 338.4 ± 37.0 °C |
Density | 1.232 ± 0.06 g/cm³ |
Solubility | Chloroform, Dichloromethane, Methanol |
pKa | 11.95 ± 0.20 |
Flash Point | 158.45 °C |
Polar Surface Area | 64.99 Ų |
LogP | 0.697 |
These properties indicate its potential behavior in various solvents and environments relevant for pharmaceutical applications .
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate has several notable applications:
The systematic IUPAC name ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate precisely defines its atomic connectivity and functional groups. The stereochemical descriptor (3R,S) denotes the racemic nature of the chiral center at carbon-3, where the hydroxyl group resides. This notation indicates the compound is typically synthesized and utilized as a diastereomeric mixture. Alternative nomenclature reflects its biochemical relevance: 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-erythro-pentonic Acid Ethyl Ester emphasizes its derivation from D-erythrose and its role as a protected pentose sugar analog [1] [2] [6].
The dioxolane ring (2,2-dimethyldioxolan-4-yl) incorporates a cis-fused ketal protecting group, exhibiting inherent chirality at C-4 and C-5. This configuration is frequently specified as the (4R)-isomer in pharmaceutical contexts, though the propionate moiety’s C-3 stereocenter remains racemic in commercial synthons [2] [8].
This compound’s molecular formula is C10H16F2O5, corresponding to a molecular weight of 254.23 g/mol. Its structure integrates several chemically significant functional groups:
Table 1: Core Functional Groups and Properties
Functional Group | Structural Feature | Chemical Significance |
---|---|---|
Difluoroalkyl | -CF2- | Electron-withdrawing; enhances electrophilicity & metabolic stability |
β-Hydroxyester | -CH(OH)CH(COOEt)- | Enables lactonization or dehydration reactions |
Dioxolane ketal | -O-C(CH3)2-O- | Protects diol; directs stereoselective transformations |
Chiral centers | C3 (propionate), C4 (dioxolane) | Influences biological activity & synthetic utility |
Critical physicochemical parameters include:
Table 2: Calculated Molecular Properties
Property | Value | |
---|---|---|
Molecular Weight | 254.23 g/mol | |
Exact Mass | 254.096573 g/mol | |
PSA (Polar Surface Area) | 64.99 Ų | |
LogP (Partition Coefficient) | 1.86 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 7 | [2] [3] |
Initial synthetic routes emerged in the late 1980s–1990s, driven by demand for fluorinated carbohydrate analogs. A pivotal route involves the Reformatsky-type reaction between ethyl bromodifluoroacetate and 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (derived from D-mannitol). This method yields the racemic hydroxyester with moderate selectivity [2]. Early applications exploited its latent reactivity:
Process refinements significantly boosted efficiency, as evidenced by:
This compound’s primary significance lies in synthesizing gemcitabine (2′,2′-difluorodeoxycytidine), a cornerstone chemotherapy agent. As "Gemcitabine Intermediate T3" or "Gemcitabine Impurity 35", it serves as the protected difluorinated ribose precursor [1] [6]. Key transformations include:
Table 3: Commercial Relevance in Pharmaceutical Synthesis
Supplier | Purity | Price (per gram) | Primary Use | |
---|---|---|---|---|
Matrix Scientific | ≥95% | $70 | Process R&D | |
TRC | N/A | $130 | Analytical reference standard | |
AK Scientific | N/A | $64 | Laboratory-scale synthesis | [1] |
The compound’s structural features—difluoromethylene group mimicking the carbohydrate’s C2′-methylene and dioxolane-protected diol—enable precise replication of ribose stereoelectronics in nucleosides. This underpins its enduring utility beyond gemcitabine, extending to antiviral and anticancer nucleoside prodrugs requiring fluorinated sugar moieties [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: